molecular formula C24H20N4O5 B4133677 2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide

2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide

Cat. No.: B4133677
M. Wt: 444.4 g/mol
InChI Key: UDYWHAKAKBSWRH-UHFFFAOYSA-N
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Description

2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with an alkylating agent to introduce the ethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl]amino}butyl)-3-phenylpropanamide
  • 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-ethoxy-1,1’-biphenyl-4-yl)-4-oxobutanoic acid
  • O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl) ether

Uniqueness

The uniqueness of 2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide lies in its specific structural features, such as the presence of both the phthalimide and nitrobenzamide moieties. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-15-6-8-16(9-7-15)26-22(29)20-14-17(28(32)33)10-11-21(20)25-12-13-27-23(30)18-4-2-3-5-19(18)24(27)31/h2-11,14,25H,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYWHAKAKBSWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide
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2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide
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2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide

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